molecular formula C19H26N4O2 B2393244 N-(4-ethoxyphenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide CAS No. 1396873-28-1

N-(4-ethoxyphenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide

Cat. No.: B2393244
CAS No.: 1396873-28-1
M. Wt: 342.443
InChI Key: INYHRVQJSMUTTF-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of an ethoxyphenyl group, a methylimidazolylmethyl group, and a piperidine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an ethoxy group is substituted onto a phenyl ring.

    Attachment of the Methylimidazolylmethyl Group: This step involves the alkylation of the piperidine ring with a methylimidazole derivative under suitable conditions.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the amine group on the piperidine ring with a carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring and the ethoxyphenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.

Major Products Formed:

    Oxidation Products: Phenolic derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-ethoxyphenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(4-ethoxyphenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide can be compared with other piperidine carboxamides and imidazole derivatives:

    Similar Compounds: N-(4-methoxyphenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide, N-(4-chlorophenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide.

    Uniqueness: The presence of the ethoxy group and the specific arrangement of functional groups confer unique properties to this compound, such as its specific biological activities and reactivity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-[(2-methylimidazol-1-yl)methyl]piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-3-25-18-6-4-17(5-7-18)21-19(24)22-11-8-16(9-12-22)14-23-13-10-20-15(23)2/h4-7,10,13,16H,3,8-9,11-12,14H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYHRVQJSMUTTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)CN3C=CN=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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